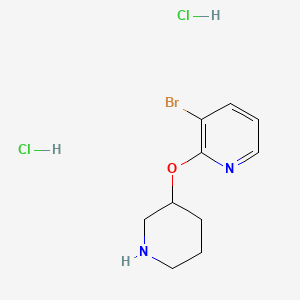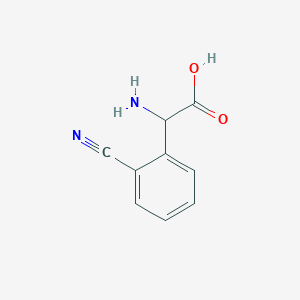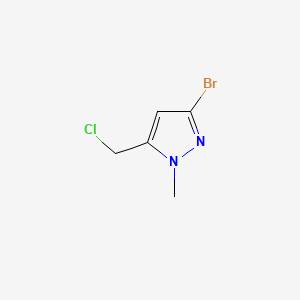![molecular formula C12H15NO2 B13547633 2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid](/img/structure/B13547633.png)
2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid is a seven-membered heterocyclic compound containing a nitrogen atom. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a fused benzene ring and an azepine ring, making it a valuable scaffold in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid typically involves multistep reactions. One common method includes the acylation of aniline derivatives followed by cyclization. For example, the acylation of 4-chloroaniline with succinic anhydride yields 4-(4-chloroaniline)-4-oxobutyric acid. This intermediate undergoes an intramolecular Friedel-Crafts reaction to form the azepine ring .
Industrial Production Methods: Industrial production of this compound often employs one-pot synthesis techniques to enhance yield and reduce costs. These methods involve the recyclization of small or medium carbo- or heterocycles and multicomponent heterocyclization reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogenation or nitration using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions include various substituted azepines, which can be further utilized in drug synthesis .
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Vergleich Mit ähnlichen Verbindungen
Benzodiazepines: Known for their sedative and anxiolytic properties.
Oxazepines: Exhibiting diverse biological activities.
Thiazepines: Used in medicinal chemistry for their unique pharmacological profiles.
Uniqueness: 2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid stands out due to its specific structural features, which allow for versatile modifications and applications in drug development. Its ability to undergo various chemical reactions and form stable intermediates makes it a valuable compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
2-(2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl)acetic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)8-9-4-3-7-13-11-6-2-1-5-10(9)11/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,15) |
InChI-Schlüssel |
USQCJHPAJSGLJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=CC=CC=C2NC1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl[2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl]aminehydrochloride](/img/structure/B13547572.png)







![12,13-Dimethoxy-3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(10),11,13-triene-2,8-dione](/img/structure/B13547615.png)

![7-fluoro-6-{3-[(2-fluorophenyl)methoxy]azetidine-1-carbonyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13547619.png)

